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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in the development and progression of various

cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog,

transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors

of the Hippo pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus

and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the

expression of genes that promote cell growth and inhibit apoptosis. The interaction between

YAP/TAZ and TEAD is a compelling target for anti-cancer drug development. However, the

large, flat protein-protein interaction surface has proven challenging to target with small

molecules.

An alternative strategy has emerged, focusing on a conserved cysteine residue within a central

lipid-binding pocket of TEAD proteins. This pocket is endogenously occupied by palmitic acid, a

modification essential for TEAD stability and its interaction with YAP/TAZ. Small molecules that

covalently bind to this cysteine can allosterically inhibit the YAP-TEAD interaction. This guide

focuses on TED-347, a first-in-class, irreversible, and covalent allosteric inhibitor of the YAP-

TEAD protein-protein interaction. While the initial query mentioned ONO-RS-347, publicly

available scientific literature identifies ONO-RS-347 as a leukotriene receptor antagonist and

phospholipase A2 inhibitor. In contrast, TED-347 is a well-characterized covalent TEAD

inhibitor, and it is presumed that the user's interest lies in this mechanism of action.
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Mechanism of Action
TED-347 is a chloromethyl ketone analog of flufenamic acid. It specifically and covalently

modifies a conserved cysteine residue (Cys367 in TEAD4) located within the central lipid-

binding pocket of TEAD proteins. This covalent modification allosterically disrupts the

interaction between TEAD and YAP, thereby inhibiting TEAD-dependent gene transcription and

subsequent downstream cellular effects.

Below is a diagram illustrating the Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory

action of TED-347.
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Hippo-YAP/TAZ-TEAD Signaling Pathway and TED-347 Inhibition
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Caption: The Hippo pathway core kinases phosphorylate YAP/TAZ, leading to their cytoplasmic

retention and degradation. In the absence of Hippo signaling, YAP/TAZ translocate to the

nucleus, bind to TEAD, and promote gene expression. TED-347 covalently binds to TEAD,

preventing its interaction with YAP/TAZ.

Quantitative Data
The following table summarizes the key quantitative data reported for TED-347.

Parameter Value Assay Description Reference

EC50 5.9 µM

Inhibition of TEAD4-

YAP1 protein-protein

interaction.

[1]

Ki 10.3 µM
Covalent modification

of Cys367 in TEAD4.
[1]

t1/2∞ 18.2 hours
Maximum rate of

inactivation.
[1]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize TED-347 are provided

below.

1. TEAD-YAP Protein-Protein Interaction Assay (e.g., Fluorescence Polarization)

This assay is used to measure the ability of a compound to disrupt the interaction between

TEAD and a fluorescently labeled YAP peptide.

Principle: A small, fluorescently labeled YAP peptide tumbles rapidly in solution, resulting in

low fluorescence polarization. When bound to the much larger TEAD protein, the tumbling

rate of the peptide slows down, leading to an increase in fluorescence polarization. A

compound that disrupts this interaction will cause a decrease in fluorescence polarization.

Protocol Outline:
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Recombinant, purified TEAD protein (e.g., TEAD4) is incubated with a fluorescently

labeled YAP peptide (e.g., containing the TEAD-binding domain).

Varying concentrations of the test compound (TED-347) are added to the TEAD-YAP

mixture.

The reaction is incubated to allow for binding to reach equilibrium (or for a set time in the

case of covalent inhibitors).

Fluorescence polarization is measured using a suitable plate reader.

The data is plotted as fluorescence polarization versus compound concentration, and the

EC50 value is calculated.

2. Intact Protein Mass Spectrometry for Covalent Modification

This method confirms the covalent binding of the inhibitor to the target protein and identifies the

site of modification.

Principle: High-resolution mass spectrometry can accurately measure the mass of a protein.

Covalent binding of an inhibitor will result in a predictable mass shift in the protein.

Protocol Outline:

Recombinant TEAD protein is incubated with the covalent inhibitor (TED-347) at a specific

molar ratio and for a defined period.

The reaction mixture is desalted to remove unbound inhibitor and other small molecules.

The protein sample is then analyzed by electrospray ionization mass spectrometry (ESI-

MS).

The resulting mass spectrum is compared to that of the untreated protein to determine the

mass shift, confirming covalent adduction.

To identify the specific residue modified, the protein can be subjected to proteolytic

digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of

the resulting peptides.
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3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal

stability of the protein. CETSA measures this change in thermal stability.

Protocol Outline:

Cells are treated with the test compound (TED-347) or a vehicle control.

The cells are lysed, and the lysate is divided into aliquots.

The aliquots are heated to a range of different temperatures.

After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.

The amount of soluble TEAD protein remaining in the supernatant at each temperature is

quantified by Western blotting or other protein detection methods.

A "melting curve" is generated by plotting the amount of soluble protein versus

temperature. A shift in this curve to higher temperatures in the presence of the compound

indicates target engagement.

4. TEAD-Dependent Reporter Gene Assay

This cell-based assay measures the functional consequence of TEAD inhibition on its

transcriptional activity.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter

containing TEAD binding sites (e.g., the CTGF promoter). Inhibition of TEAD activity will lead

to a decrease in the expression of the reporter gene.

Protocol Outline:

Cells (e.g., HEK293 or glioblastoma cell lines) are co-transfected with a TEAD-responsive

reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for

normalization).
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The transfected cells are then treated with varying concentrations of the test compound

(TED-347).

After a suitable incubation period, the cells are lysed, and the activity of both luciferases is

measured.

The TEAD-dependent luciferase signal is normalized to the control luciferase signal.

The data is plotted as normalized reporter activity versus compound concentration to

determine the IC50 value.

Below is a diagram illustrating a typical experimental workflow for characterizing a covalent

TEAD inhibitor like TED-347.
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Workflow for Characterizing a Covalent TEAD Inhibitor
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Caption: A logical progression of experiments to characterize a covalent TEAD inhibitor, moving

from initial biochemical validation to cellular target engagement and functional downstream

effects.
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Conclusion
TED-347 represents a significant advancement in the development of inhibitors targeting the

Hippo-YAP/TAZ-TEAD signaling pathway. By employing a covalent mechanism to allosterically

disrupt the YAP-TEAD interaction, it overcomes the challenges associated with targeting a

large protein-protein interface. The data and experimental protocols outlined in this guide

provide a comprehensive overview of the characterization of TED-347 and serve as a valuable

resource for researchers and drug development professionals in the field of oncology and

signal transduction. The continued exploration of covalent TEAD inhibitors holds great promise

for the development of novel cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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